molecular formula C13H13N B188801 4-Methyldiphenylamine CAS No. 620-84-8

4-Methyldiphenylamine

Cat. No. B188801
Key on ui cas rn: 620-84-8
M. Wt: 183.25 g/mol
InChI Key: AGHYMXKKEXDUTA-UHFFFAOYSA-N
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Patent
US06291722B1

Procedure details

The general procedure from Example 1 was followed using PhCl (122 μl, 1.2 mmol) and p-toluidine (108 mg, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 80 mg (44% yield) of N-phenyl-p-toluidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.13 (t, J=7.91 Hz, 2H), 6.98 (m, 2H), 6.89 (m, 4H), 6.78 (t, J=7.32 Hz, 1H), 5.46 (s, br. 1H), 2.20 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): d 143.9, 140.3, 130.8, 129.8, 129.2, 120.2, 118.9, 116.8, 20.6 ppm. MS: Calculated for C13H13N(M+): 183.3. Found: 184.1 (M++H).
Name
Quantity
122 μL
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:1]1([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
122 μL
Type
reactant
Smiles
C1(=CC=CC=C1)Cl
Step Two
Name
Quantity
108 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Three
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
Smiles
Step Four
Name
Quantity
144 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
20 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was chromatographed with 5% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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